![molecular formula C21H26ClN5O B2413367 2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone CAS No. 898406-33-2](/img/structure/B2413367.png)

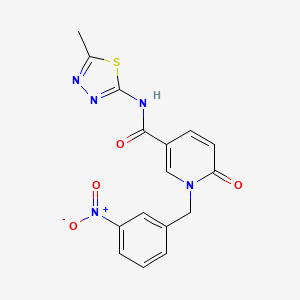

2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent and selective inhibitor of the protein kinase BTK, which is a key regulator of B-cell receptor signaling. In

Aplicaciones Científicas De Investigación

Anticancer Potential

A study by Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with 4-chlorophenyl substitutions. These compounds demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, suggesting the anticancer potential of related compounds (Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

Gan et al. (2010) synthesized azole-containing piperazine derivatives, including 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone, which exhibited significant antibacterial and antifungal activities. These findings highlight the potential of such derivatives in combating microbial infections (Gan et al., 2010).

Structural and Electronic Properties in Anticonvulsants

Georges et al. (1989) explored the crystal structures of anticonvulsant compounds, including 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, providing insights into their structural and electronic properties. This research aids in understanding how similar compounds might interact in neurological applications (Georges et al., 1989).

Tumor DNA Methylation Processes

A study by Hakobyan et al. (2020) involved synthesizing compounds including 1-(4-alkoxyphenyl)-3-(4-R-piperazin-1-yl)-2-phenyl (chlorophenyl)propan-1-ones and examining their effects on tumor DNA methylation. This suggests potential applications in understanding and possibly influencing cancer progression (Hakobyan et al., 2020).

Molecular Interaction with CB1 Cannabinoid Receptor

Shim et al. (2002) examined N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to 2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone, for its interaction with the CB1 cannabinoid receptor. This provides valuable information for drug design targeting these receptors (Shim et al., 2002).

Antipsychotic Activity Evaluation

Bhosale et al. (2014) designed and synthesized 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, evaluating their antipsychotic activities. This research is relevant to understanding how similar compounds might behave in neurological disorders (Bhosale et al., 2014).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O/c22-18-6-4-17(5-7-18)16-21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-2-1-3-11-25/h4-9H,1-3,10-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCFQIOSBYGRAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2413297.png)

![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)